Homocapsaicin Homocapsaicin Homocapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homocapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, homocapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, homocapsaicin can be found in a number of food items such as pepper (c. frutescens), pepper (c. annuum), red bell pepper, and herbs and spices. This makes homocapsaicin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 58493-48-4
VCID: VC21077965
InChI: InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
SMILES: CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.4 g/mol

Homocapsaicin

CAS No.: 58493-48-4

Cat. No.: VC21077965

Molecular Formula: C₁₉H₂₉NO₃

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Homocapsaicin - 58493-48-4

Specification

Description Homocapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homocapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, homocapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, homocapsaicin can be found in a number of food items such as pepper (c. frutescens), pepper (c. annuum), red bell pepper, and herbs and spices. This makes homocapsaicin a potential biomarker for the consumption of these food products.
CAS No. 58493-48-4
Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.4 g/mol
IUPAC Name (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide
Standard InChI InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
Standard InChI Key JKIHLSTUOQHAFF-VQHVLOKHSA-N
Isomeric SMILES CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
SMILES CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Canonical SMILES CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Melting Point 64.5-65.5°C

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